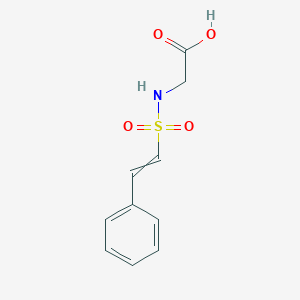
3-(1-Methylpiperidin-2-yl)-2-(pyrrolidin-1-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Methylpiperidin-2-yl)-2-(pyrrolidin-1-yl)pyridine is a complex organic compound that features a pyridine ring substituted with a methylpiperidine and a pyrrolidine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylpiperidin-2-yl)-2-(pyrrolidin-1-yl)pyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Core: The pyridine ring can be synthesized through a condensation reaction involving aldehydes and ammonia or amines.
Substitution with Pyrrolidine: The pyrrolidine group can be introduced via nucleophilic substitution reactions, where a halogenated pyridine reacts with pyrrolidine under basic conditions.
Introduction of Methylpiperidine: The final step involves the alkylation of the pyridine ring with 1-methylpiperidine, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Methylpiperidin-2-yl)-2-(pyrrolidin-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives react with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2 (hydrogen peroxide)
Reduction: H2/Pd-C, NaBH4 (sodium borohydride)
Substitution: NaH, KOtBu, various nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could lead to fully saturated derivatives.
Applications De Recherche Scientifique
3-(1-Methylpiperidin-2-yl)-2-(pyrrolidin-1-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-(1-Methylpiperidin-2-yl)-2-(pyrrolidin-1-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the compound’s structural analogs.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1-Methylpiperidin-2-yl)pyridine: Lacks the pyrrolidine group, which may affect its biological activity and chemical reactivity.
2-(Pyrrolidin-1-yl)pyridine: Lacks the methylpiperidine group, which could influence its pharmacokinetic properties.
Uniqueness
3-(1-Methylpiperidin-2-yl)-2-(pyrrolidin-1-yl)pyridine is unique due to the presence of both the methylpiperidine and pyrrolidine groups, which can confer distinct chemical and biological properties. This dual substitution pattern may enhance its binding affinity to certain biological targets or improve its stability under various conditions.
Propriétés
Formule moléculaire |
C15H23N3 |
|---|---|
Poids moléculaire |
245.36 g/mol |
Nom IUPAC |
3-(1-methylpiperidin-2-yl)-2-pyrrolidin-1-ylpyridine |
InChI |
InChI=1S/C15H23N3/c1-17-10-3-2-8-14(17)13-7-6-9-16-15(13)18-11-4-5-12-18/h6-7,9,14H,2-5,8,10-12H2,1H3 |
Clé InChI |
XLMQBMGCEIANSQ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCCC1C2=C(N=CC=C2)N3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid](/img/structure/B11817252.png)



![Carbamic acid, N-[3-[(methylamino)carbonyl]-3-piperidinyl]-, 1,1-dimethylethyl ester](/img/structure/B11817289.png)
![4-[(3,5-dimethylpyrazol-1-yl)methyl]-N'-hydroxybenzenecarboximidamide](/img/structure/B11817304.png)








